4-(3-Bromo-5-chlorophenoxy)oxane

Eosinophil Peroxidase Myeloperoxidase Enzyme Inhibition

4-(3-Bromo-5-chlorophenoxy)oxane is a synthetic, halogenated aromatic ether belonging to the class of phenoxy oxane compounds. With the molecular formula C11H12BrClO2 and a molecular weight of 291.57 g/mol , this small molecule is primarily utilized as a research chemical and building block in medicinal chemistry.

Molecular Formula C11H12BrClO2
Molecular Weight 291.57 g/mol
CAS No. 2018846-25-6
Cat. No. B1416002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromo-5-chlorophenoxy)oxane
CAS2018846-25-6
Molecular FormulaC11H12BrClO2
Molecular Weight291.57 g/mol
Structural Identifiers
SMILESC1COCCC1OC2=CC(=CC(=C2)Br)Cl
InChIInChI=1S/C11H12BrClO2/c12-8-5-9(13)7-11(6-8)15-10-1-3-14-4-2-10/h5-7,10H,1-4H2
InChIKeyNOUJXXMCXZHSPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromo-5-chlorophenoxy)oxane (CAS 2018846-25-6): Halogenated Phenoxy Oxane Intermediate for Medicinal Chemistry and Peroxidase Research


4-(3-Bromo-5-chlorophenoxy)oxane is a synthetic, halogenated aromatic ether belonging to the class of phenoxy oxane compounds . With the molecular formula C11H12BrClO2 and a molecular weight of 291.57 g/mol , this small molecule is primarily utilized as a research chemical and building block in medicinal chemistry . Its structure features a tetrahydropyran (oxane) ring linked via an ether bond to a 3-bromo-5-chlorophenyl moiety . This specific halogenation pattern is of interest for modulating physicochemical properties and biological interactions, distinguishing it from non-halogenated or differently substituted analogs.

Procurement Alert: Why 4-(3-Bromo-5-chlorophenoxy)oxane Cannot Be Casually Replaced by Other Halogenated Phenoxy Oxanes in Research Programs


Direct substitution of 4-(3-Bromo-5-chlorophenoxy)oxane with other halogenated phenoxy oxane analogs is scientifically unsound due to the profound impact of specific halogen positioning and identity on both molecular recognition and physicochemical properties . For instance, replacing the 3-bromo-5-chloro substitution pattern with a 2-bromo-5-chloro pattern, as seen in 2-[(2-bromo-5-chlorophenoxy)methyl]oxane (CAS 1257664-96-2) , alters the molecule's electrostatic potential surface and dipole moment, potentially disrupting key binding interactions or changing metabolic stability. The provided evidence demonstrates that 4-(3-Bromo-5-chlorophenoxy)oxane exhibits a specific, measurable interaction with human eosinophil peroxidase (EPX), an activity profile that cannot be assumed for any other analog and is critical for targeted research applications. Using an uncharacterized substitute risks invalidating experimental results and wasting research resources.

Quantitative Differentiation of 4-(3-Bromo-5-chlorophenoxy)oxane: Head-to-Head Biological Activity Data for Informed Procurement


Selective Inhibition of Human Eosinophil Peroxidase (EPX) Over Myeloperoxidase (MPO) in Functional Assays

This compound exhibits a markedly stronger inhibition of human eosinophil peroxidase (EPX) compared to myeloperoxidase (MPO). In a cell-free assay measuring bromination activity, the IC50 for EPX was 360 nM [1]. In contrast, its activity against MPO was significantly weaker, with an IC50 of 42,000 nM (42 µM) when measured via luminometry in a human neutrophil assay, representing over a 100-fold difference in potency [2]. This selectivity profile differentiates it from other MPO/EPX inhibitors that may have broad-spectrum or reverse selectivity.

Eosinophil Peroxidase Myeloperoxidase Enzyme Inhibition

Procurement-Guided Applications for 4-(3-Bromo-5-chlorophenoxy)oxane: From EPX Probe Development to Halogenated Building Block Synthesis


Development of Selective Eosinophil Peroxidase (EPX) Inhibitors for Inflammatory Disease Research

The compound serves as a validated starting point for medicinal chemistry campaigns targeting EPX, a key enzyme implicated in eosinophilic disorders such as asthma and eosinophilic esophagitis. Its demonstrated IC50 of 360 nM against human EPX [1], coupled with its significantly lower activity against MPO (IC50 = 42,000 nM) [2], provides a quantifiable selectivity window for hit-to-lead optimization. Researchers can utilize this compound to explore structure-activity relationships (SAR) around the 3-bromo-5-chlorophenoxy oxane core to improve potency and pharmacokinetic properties.

Chemical Probe for Investigating EPX-Mediated Bromination in Cellular Models

This compound is suitable for use as a selective chemical probe in cellular assays to dissect the specific role of EPX in bromination events, distinct from MPO-mediated chlorination. The >100-fold selectivity for EPX over MPO in functional assays [1] [2] enables researchers to attribute observed biological effects (e.g., 3-bromotyrosine formation) specifically to EPX activity, minimizing confounding results from the more abundant MPO. This application is critical for validating EPX as a therapeutic target in relevant disease models.

Versatile Halogenated Building Block for Parallel Synthesis and Library Construction

The presence of both bromo and chloro substituents on the phenyl ring, along with the ether-linked oxane, makes this compound a strategically functionalized intermediate for parallel synthesis [1]. The bromine atom provides a specific handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups. The chloro substituent can serve as a site for subsequent nucleophilic aromatic substitution or be retained to modulate lipophilicity and metabolic stability, offering orthogonal diversification points for generating focused compound libraries.

Standard Reference Compound in EPX Inhibitor Screening Assays

Given its reproducible IC50 value of 360 nM against human EPX in a defined biochemical assay [1], 4-(3-Bromo-5-chlorophenoxy)oxane can be procured and employed as a reliable positive control or benchmark compound in high-throughput screening campaigns. Its well-characterized activity allows for normalization of inter-assay variability and provides a consistent reference point for evaluating the potency of new chemical entities targeting EPX. This ensures data comparability across different experiments and research groups.

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